4-ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl methyl sulfide
Overview
Description
4-ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl methyl sulfide is a useful research compound. Its molecular formula is C15H16N4S2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Structure Analysis : Research shows various methods for synthesizing triazole and thiadiazole derivatives. For example, the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with phenylisothiocyanate yielded specific triazole-thiadiazol compounds (Nikpour & Motamedi, 2015).
Crystal Structure Elucidation : Detailed crystal structure studies of similar compounds, like 4-ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione, have been conducted, providing insights into the molecular configuration and interactions (Wawrzycka-Gorczyca & Siwek, 2011).
Applications in Biological Research
Antimicrobial Activity : A significant amount of research is focused on evaluating the antimicrobial properties of triazole and thiadiazole derivatives. Various synthesized compounds have demonstrated efficacy against a range of microorganisms (Özil et al., 2015).
Structure-Activity Relationship (SAR) Studies : Research in this area has contributed to understanding how structural variations in these compounds influence their biological activity. This is vital for the development of new therapeutic agents (Kumudha, 2016).
Chemical Transformations and Reactions
Synthesis of Derivatives : Various studies have explored the synthesis of diverse derivatives of triazole-thiadiazole compounds, which are important for developing new chemical entities with potential applications (Pokhodylo et al., 2018).
Reactions with Other Compounds : The interaction of these compounds with different chemical entities to form new compounds has been a subject of interest, further expanding their potential applications (El-Telbani et al., 2007).
Properties
IUPAC Name |
5-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-4-methyl-2-phenyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S2/c1-4-19-13(17-18-15(19)20-3)12-10(2)16-14(21-12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQTTYDOHANKAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=C(N=C(S2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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